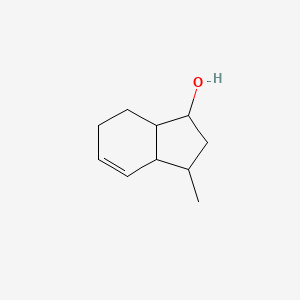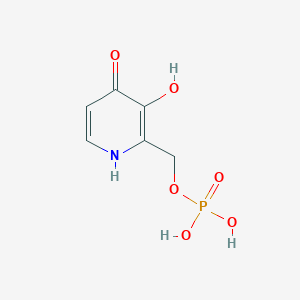
(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate is a complex organic compound that features a pyridine ring with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the hydroxy and oxo groups. The final step involves the phosphorylation of the methyl group to form the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The phosphate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phosphate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.
Aplicaciones Científicas De Investigación
(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Investigated for its anticancer properties.
Uniqueness
(3-Hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl dihydrogen phosphate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Propiedades
Número CAS |
138659-51-5 |
|---|---|
Fórmula molecular |
C6H8NO6P |
Peso molecular |
221.10 g/mol |
Nombre IUPAC |
(3-hydroxy-4-oxo-1H-pyridin-2-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H8NO6P/c8-5-1-2-7-4(6(5)9)3-13-14(10,11)12/h1-2,9H,3H2,(H,7,8)(H2,10,11,12) |
Clave InChI |
HEXISKMNITVSOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C(C1=O)O)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)

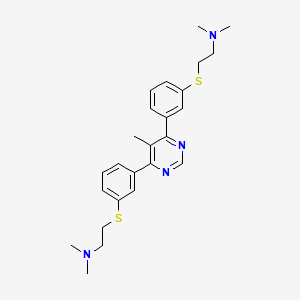
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
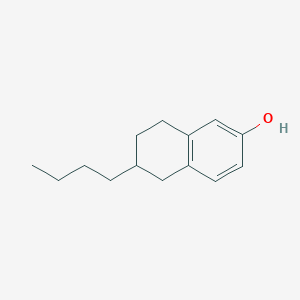
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
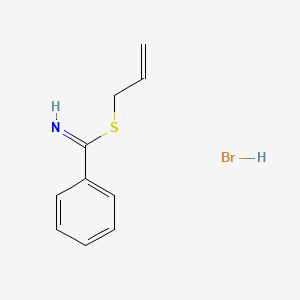
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
